molecular formula C9H5F5O2 B1457682 2-(Pentafluoroethyl)benzoic acid CAS No. 1310492-24-0

2-(Pentafluoroethyl)benzoic acid

Cat. No. B1457682
M. Wt: 240.13 g/mol
InChI Key: OXHHOWJIMXYBIR-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyl)benzoic acid is a fluorinated carboxylic acid. It is an organic compound with the molecular formula C9H5F5O2 .


Synthesis Analysis

An efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid. Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulphuric acid to get the phthalides .


Molecular Structure Analysis

The molecular structure of 2-(Pentafluoroethyl)benzoic acid consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 9 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-(Pentafluoroethyl)benzoic acid is a crystalline, colorless solid . It is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .

Scientific Research Applications

  • Corrosion Inhibitors

    • Field : Materials Science
    • Application : Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
    • Method : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
    • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
  • Materials Research and Pharmaceutical Applications

    • Field : Materials Science, Pharmaceutical
    • Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
    • Method : These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
    • Results : Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

Safety And Hazards

Safety data sheets indicate that 2-(Pentafluoroethyl)benzoic acid may cause skin irritation and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-4-2-1-3-5(6)7(15)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHHOWJIMXYBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluoroethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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